Sodium metaarsenate

描述

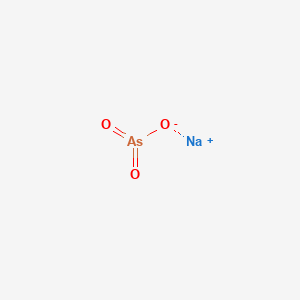

Sodium metaarsenate is an inorganic compound with the chemical formula AsNaO₃. It is a white or grayish powder that is hygroscopic in nature. This compound is known for its toxicity and is primarily used in various industrial applications .

准备方法

Sodium metaarsenate can be synthesized by treating arsenic trioxide with sodium carbonate or sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of this compound. The general reaction is as follows:

As2O3+2NaOH→2NaAsO2+H2O

In industrial settings, this compound is produced by reacting arsenic trioxide with sodium carbonate under controlled conditions to ensure the purity and yield of the product .

化学反应分析

Thermal Decomposition and Reduction

Sodium arsenate undergoes thermal decomposition when roasted with carbonaceous materials. Research demonstrates its reduction to elemental arsenic under controlled conditions:

Reaction:

Key Findings:

-

At 800°C for 60 minutes with 12% charcoal , arsenic extraction efficiency reaches 99.84% .

-

Residual arsenic in the roasted product drops to 0.0598% , leaving sodium carbonate (Na₂CO₃) as the primary byproduct .

-

Volatilized arsenic condenses as metallic arsenic (As₄), suitable for purification or disposal .

Table 1: Reduction Efficiency Under Varying Conditions

| Temperature (°C) | Charcoal (%) | Time (min) | Arsenic Extraction (%) |

|---|---|---|---|

| 800 | 12 | 60 | 99.84 |

| 700 | 12 | 60 | 96.26 |

| 800 | 6 | 60 | 77.04 |

Redox Reactions

As a weak oxidizing agent, sodium arsenate participates in redox reactions with reducing agents:

Reaction with Iron in Aqueous Media:

Incompatibility with Strong Reducers:

Acid-Base Behavior

Sodium arsenate forms weakly acidic solutions in water due to hydrolysis:

pH Dependency:

-

In acidic conditions (pH < 7), it converts to arsenic acid (H₃AsO₄), a carcinogen .

-

In alkaline environments, it remains stable as arsenate ions .

Reactivity with Acids

Treatment with strong acids like HCl liberates arsenic acid:

Key Hazards:

科学研究应用

Clinical Applications

Sodium metaarsenate is primarily recognized for its role in treating hematological malignancies, particularly acute promyelocytic leukemia (APL). The compound's pharmacological effects include:

- Antitumor Activity : this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87 MG) cells. Studies indicate that it can induce apoptosis and inhibit cell proliferation through oxidative stress mechanisms .

- Combination Therapies : It is often used in conjunction with other agents, such as all-trans retinoic acid, to enhance therapeutic efficacy. This combination has shown improved outcomes in APL treatment .

Case Study: Treatment of Acute Promyelocytic Leukemia

- Study Design : A cohort of patients with APL was treated with this compound combined with all-trans retinoic acid.

- Results : The treatment resulted in a high complete remission rate, highlighting the effectiveness of this compound in clinical oncology .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studies investigating oxidative stress and cellular responses to arsenic exposure.

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in various cell types, leading to increased levels of reactive oxygen species (ROS). This effect is crucial for understanding the mechanisms by which arsenic compounds exert their cytotoxic effects .

Data Table: Effects on Cell Viability

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 10 | 20 |

| MCF-7 | 40 | 61 |

| Jurkat | 50 | 58 |

| Jurkat | 100 | 62 |

Toxicological Studies

The toxicological profile of this compound has been extensively studied, revealing its potential health risks when exposure occurs.

- Combined Toxicity Studies : Research has shown that exposure to this compound can lead to significant biochemical changes indicative of oxidative stress and cellular injury. For instance, studies involving mice exposed to this compound alongside fluoride demonstrated notable depletion of antioxidant levels and increased ROS levels .

Case Study: Combined Exposure Effects

- Study Design : Swiss albino male mice were administered this compound and sodium fluoride over eight weeks.

- Findings : The study reported significant oxidative stress markers and alterations in biochemical variables, emphasizing the need for caution regarding arsenic exposure .

Pain and Inflammation Treatment

Recent patents have explored the use of this compound for treating pain and inflammation, indicating its potential beyond oncological applications.

- Mechanisms of Action : this compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic pain or inflammation .

Patent Overview

作用机制

The mechanism of action of sodium metaarsenate involves its interaction with cellular components, leading to the inhibition of various enzymatic activities. It primarily targets the Akt signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce cell death in certain cancer cells .

相似化合物的比较

Sodium metaarsenate is similar to other arsenic-containing compounds such as sodium arsenite and sodium arsenate. it is unique in its specific applications and toxicity profile.

Sodium arsenite (NaAsO₂): Used as a pesticide and in the preservation of hides.

Sodium arsenate (Na₃AsO₄): Used in wood preservation and as an insecticide.

This compound is distinct due to its specific use in scientific research and its unique mechanism of action in inhibiting the Akt signaling pathway .

属性

InChI |

InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRNEWGVNQDQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858818 | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15120-17-9 | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。